molecular formula C11H14N2OS2 B8348826 N-Methyl-2-(pyrid-3-yl)-1,3-oxathiane-2-carbothioamide

N-Methyl-2-(pyrid-3-yl)-1,3-oxathiane-2-carbothioamide

Cat. No. B8348826
M. Wt: 254.4 g/mol
InChI Key: KUDZUJIPCAPOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(pyrid-3-yl)-1,3-oxathiane-2-carbothioamide is a useful research compound. Its molecular formula is C11H14N2OS2 and its molecular weight is 254.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-2-(pyrid-3-yl)-1,3-oxathiane-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(pyrid-3-yl)-1,3-oxathiane-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Methyl-2-(pyrid-3-yl)-1,3-oxathiane-2-carbothioamide

Molecular Formula

C11H14N2OS2

Molecular Weight

254.4 g/mol

IUPAC Name

N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide

InChI

InChI=1S/C11H14N2OS2/c1-12-10(15)11(14-6-3-7-16-11)9-4-2-5-13-8-9/h2,4-5,8H,3,6-7H2,1H3,(H,12,15)

InChI Key

KUDZUJIPCAPOLD-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1(OCCCS1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 50 cc) is added dropwise and in the course of 10 minutes to a 1.6 M solution of n-butyllithium in hexane (44 cc), kept under a nitrogen atmosphere and cooled to -70° C. A solution of 2-(pyrid-3-yl)-1,3-oxathiane (8.5 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 50 cc) is then added in the course of 25 minutes at the same temperature. After stirring for 15 minutes, a solution of methyl isothiocyanate (5.4 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 50 cc) is added in the course of 15 minutes. The reaction mixture is stirred for 45 minutes at -70° C. and then for 1 hour whilst allowing the temperature to rise gradually to about 20° C. It is then run into a stirred mixture of distilled water (300 cc) and ethyl acetate (240 cc). After decantation, the aqueous phase is extracted twice with ethyl acetate (400 cc in total). The organic phases are combined, washed three times with distilled water (600 cc in total), dried over anhydrous sodium sulphate and filtered, and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C. The product obtained, to which a mixture of diisopropyl ether and ethyl acetate (90/10 by volume; 70 cc) is added, is stirred for 10 minutes at 20° C. The resulting crystals are filtered off, washed twice with diisopropyl ether (20 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C. The product obtained (4.4 g) is chromatographed on neutral silica gel (40 g) contained in a column of diameter 2.6 cm. Elution is carried out with a cyclohexane/ethyl acetate mixture (40/60 by volume; 2000 cc) and then with ethyl acetate (800 cc), 200 cc fractions being collected. Fractions 4 to 14 are combined and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C. The product obtained (3.9 g) is dissolved in boiling acetonitrile (45 cc). The solution, to which decolourising charcoal (0.2 g) is added, is filtered hot and the filtrate, after cooling, is then kept for 1 hour at 0° C. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 60° C. N-Methyl-2-(pyrid-3-yl)-1,3-oxathiane-2-carbothioamide (2.9 g), melting at 194° C., is thus obtained.
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
solvent
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.4 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
0.2 g
Type
reactant
Reaction Step Seven
Quantity
45 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.